11-Methylsulfonylundecanoic acid
Description
11-Methylsulfonylundecanoic acid is a derivative of undecanoic acid (C₁₁H₂₂O₂) featuring a methylsulfonyl (-SO₂CH₃) group at the 11th carbon position. Sulfonyl groups are highly polar and electron-withdrawing, significantly altering the compound’s acidity, solubility, and reactivity compared to unmodified undecanoic acid or other derivatives. Such compounds are typically utilized in organic synthesis, specialty chemicals, and pharmaceutical research due to their unique electronic and steric properties .
Properties
CAS No. |
4230-11-9 |
|---|---|
Molecular Formula |
C12H24O4S |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
11-methylsulfonylundecanoic acid |
InChI |
InChI=1S/C12H24O4S/c1-17(15,16)11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI Key |
ZLYZILSADOYIRH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Diversity and Structural Features
The 11th carbon modification in undecanoic acid derivatives introduces diverse functional groups, each conferring distinct physicochemical and biological properties. Key compounds include:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Key Modifications |
|---|---|---|---|---|
| 11-Mercaptoundecanoic acid | C₁₁H₂₂O₂S | 218.36 | -SH (sulfhydryl) | Thiol group for SAMs formation |
| 11-Aminoundecanoic acid | C₁₁H₂₃NO₂ | 201.31 | -NH₂ (amino) | Amino group for peptide synthesis |
| Methyl 11-(phenylsulfonyl)undecanoate | C₁₈H₂₈O₄S | 340.48 | -SO₂Ph (phenylsulfonyl) | Esterified phenylsulfonyl group |
| 11-(Hexylsulfinyl)undecanoic acid | C₁₇H₃₄O₃S | 318.52 | -SO-hexyl (sulfinyl) | Sulfinyl group with hexyl chain |
| Undecanoic acid, 11-[(1-methyl-5-nitro-1H-imidazol-2-yl)sulfonyl]-, methyl ester | C₁₆H₂₇N₃O₆S | 389.47 | Complex sulfonyl | Imidazole-linked sulfonyl group |
Physical and Chemical Properties
Table 2: Key Physical Properties
- 11-Mercaptoundecanoic acid exhibits a lower melting point compared to unmodified undecanoic acid (MP: ~28–31°C), reflecting reduced crystallinity due to the thiol group. Its high boiling point (352.2°C) suggests strong intermolecular interactions .
- Sulfonyl derivatives (e.g., phenylsulfonyl and imidazole-sulfonyl) are expected to have higher thermal stability due to the robust -SO₂- group .
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